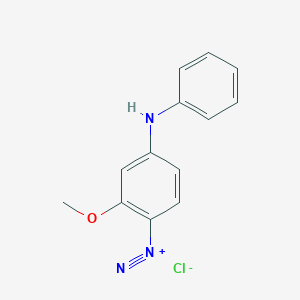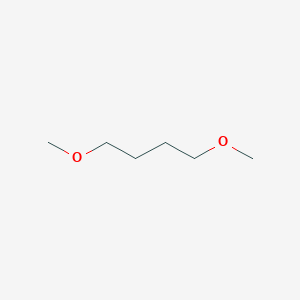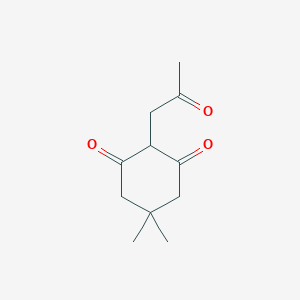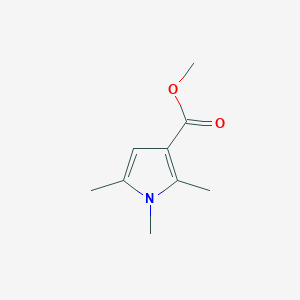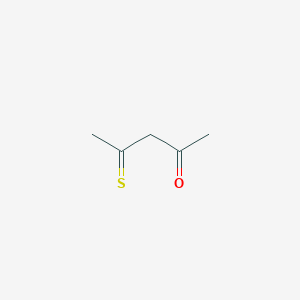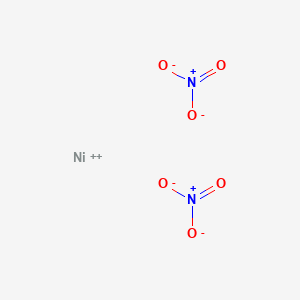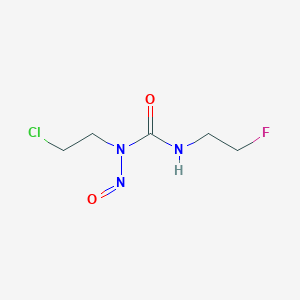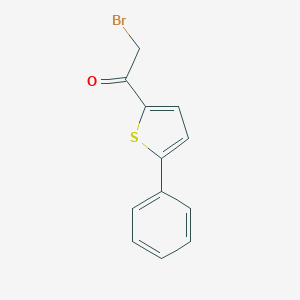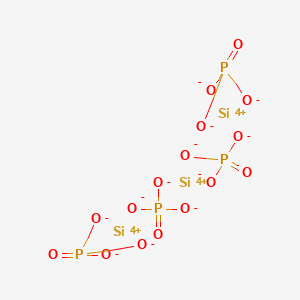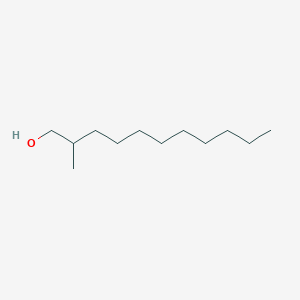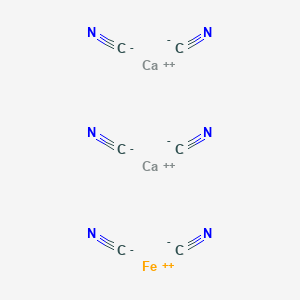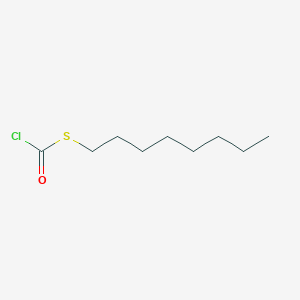![molecular formula C9H13NO B078940 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14174-01-7](/img/structure/B78940.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. BCA is a bicyclic compound that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide involves its ability to form stable complexes with transition metals. These complexes can then act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties, which can be attributed to its bicyclic structure.
Efectos Bioquímicos Y Fisiológicos
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several biochemical and physiological effects. One of the most significant effects of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its ability to inhibit the growth of cancer cells. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its ability to form stable complexes with transition metals, which can act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide also exhibits chiral recognition properties, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its relatively high cost compared to other ligands.
Direcciones Futuras
There are several future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. One of the most significant directions is the development of new synthetic methods for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. This could involve the use of alternative starting materials or the development of new catalytic systems. Another direction for research is the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, such as its use in the treatment of other diseases or its use as a chiral ligand in asymmetric synthesis.
Conclusion:
In conclusion, N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties and has been used as a ligand in metal catalysis. The future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide include the development of new synthetic methods and the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
Métodos De Síntesis
The synthesis of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) to form a brominated intermediate. This intermediate is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. Another method involves the reaction of cycloheptene with N-bromosuccinimide to form a brominated intermediate, which is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
Aplicaciones Científicas De Investigación
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several scientific research applications. One of the most significant applications of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its use as a ligand in metal catalysis. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to form stable complexes with several transition metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Propiedades
Número CAS |
14174-01-7 |
|---|---|
Nombre del producto |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
Clave InChI |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
SMILES isomérico |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
SMILES canónico |
CC(=O)NC1C2CCC1C=C2 |
Sinónimos |
N-[(1β,4β,7-syn)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



